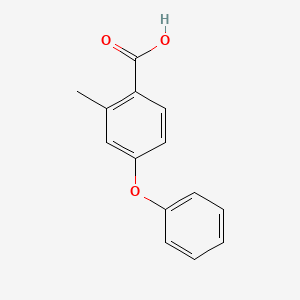

2-Methyl-4-phenoxybenzoic acid

Vue d'ensemble

Description

2-Methyl-4-phenoxybenzoic acid is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Phenolic compounds are also known to interact with various cellular targets and can influence a number of biochemical pathways . Their bioavailability and effectiveness can be influenced by various factors, including their absorption, distribution, metabolism, and excretion (ADME) properties .

Environmental factors can also influence the action, efficacy, and stability of phenolic compounds. For example, the presence of other compounds, pH levels, temperature, and light exposure can all affect how these compounds behave .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-Methyl-4-phenoxybenzoic acid are not well-studied. It is known that benzoic acid derivatives can interact with various enzymes and proteins. For instance, they can act as inhibitors for certain enzymes, potentially altering metabolic pathways

Cellular Effects

The cellular effects of this compound are currently unknown. Benzoic acid derivatives can influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Transport and Distribution

Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Activité Biologique

2-Methyl-4-phenoxybenzoic acid, a compound with the CAS number 57830-13-4, has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on current research findings.

- Molecular Formula : CHO

- Molecular Weight : 214.22 g/mol

- Melting Point : 163-165 °C

- Density : 1.2 g/cm³

- Boiling Point : 364.2 °C at 760 mmHg

Antiviral Properties

Research indicates that this compound exhibits antiviral activity, particularly against human papillomavirus (HPV). It has been shown to block the DNA binding of HPV E2 protein, which is crucial for the viral life cycle . This mechanism suggests potential applications in developing antiviral therapies.

Toxicological Profile

The compound has been evaluated for its toxicity and safety profile. Studies indicate that it is not genotoxic, which is a critical factor in assessing its safety for therapeutic use. The toxicity studies performed on related compounds provide a comparative framework for understanding the safety profile of this compound .

Pharmacological Applications

This compound serves as an intermediate in the synthesis of various pharmaceuticals, including fluoroquinolone antibiotics like ciprofloxacin. Its role in drug synthesis underscores its importance in medicinal chemistry and pharmacology .

Case Study 1: Antiviral Activity Against HPV

A study demonstrated that this compound effectively inhibited the binding of HPV E2 protein to DNA, thereby reducing viral replication. This finding highlights its potential as a therapeutic agent in HPV-related diseases.

Case Study 2: Toxicity Assessment

In a comparative toxicity study involving similar compounds, researchers found that this compound exhibited a favorable toxicity profile. The compound was assessed for acute toxicity and long-term effects, showing no significant adverse effects at therapeutic concentrations .

Research Findings

Recent studies have focused on the adsorption behavior of phenoxybenzoic acids in biological systems. For instance, research on the adsorption efficiency of phenoxybenzoic acids by lactic acid bacteria revealed insights into their potential use in bioremediation and detoxification processes .

Summary Table of Biological Activities

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

2-Methyl-4-phenoxybenzoic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of Ibrutinib, an oral Bruton’s tyrosine kinase inhibitor used for treating certain types of cancer, including mantle cell lymphoma and chronic lymphocytic leukemia. The synthesis process involves multiple steps where 4-phenoxybenzoic acid is converted into 4-phenoxybenzoyl chloride, which is an important precursor for Ibrutinib production .

1.2 Antiviral Properties

The compound has demonstrated potential antiviral activity by blocking the DNA binding of the human papillomavirus E2 protein. This property suggests its use in developing treatments for HPV-related conditions, including cervical cancer .

1.3 Antibiotic Development

This compound is also utilized as an intermediate in the synthesis of Sitafloxacin, a fluoroquinolone antibiotic effective against various bacterial infections. This application highlights its significance in addressing public health concerns related to antibiotic resistance .

Agrochemical Applications

2.1 Insecticide Metabolite

In agricultural contexts, this compound acts as a metabolite of certain pyrethroid insecticides. It has been used as a biomarker for exposure assessment in studies examining pesticide exposure among agricultural workers and their families . This application underscores the importance of monitoring pesticide metabolites for assessing environmental and health impacts.

2.2 Herbicide Development

The compound has potential applications in herbicide formulations due to its structural characteristics that may enhance herbicidal activity. Research is ongoing to explore its efficacy and safety profile when used in agricultural settings .

Industrial Applications

3.1 Polymer Additives

This compound can be employed as an additive in polymer production to improve thermal stability and processing characteristics. Its incorporation into polymer matrices can enhance material properties, making it suitable for various industrial applications .

Data Tables

Case Studies

Case Study 1: Ibrutinib Synthesis

A study on the synthesis of Ibrutinib highlighted the role of this compound as a precursor for generating 4-phenoxybenzoyl chloride. The research demonstrated a high yield and purity of the final product, emphasizing the efficiency of using this compound in pharmaceutical manufacturing processes .

Case Study 2: Pesticide Exposure Assessment

Research conducted on agricultural workers in Latin America utilized urinary levels of 3-phenoxybenzoic acid (a metabolite related to pyrethroid exposure) to assess health impacts from pesticide exposure. This study provided insights into the correlation between pesticide use and health outcomes among vulnerable populations .

Propriétés

IUPAC Name |

2-methyl-4-phenoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-10-9-12(7-8-13(10)14(15)16)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINTXXPQWRCNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.